molecular formula C14H23NO4 B6148106 2-{bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid CAS No. 1822577-06-9

2-{bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid

Cat. No.: B6148106
CAS No.: 1822577-06-9
M. Wt: 269.3
InChI Key:
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Description

2-{bicyclo[221]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid is a complex organic compound characterized by its bicyclic structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid typically involves multiple steps, starting with the formation of the bicyclic heptane core. This can be achieved through a Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The resulting bicyclic structure is then functionalized with the appropriate amino and carboxylic acid groups.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain the desired stereochemistry and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of the amino group to a nitro group or other oxidized forms.

  • Reduction: : Reduction of the carboxylic acid group to an alcohol.

  • Substitution: : Replacement of the tert-butoxy group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Nitro derivatives, amides, and other oxidized forms.

  • Reduction: : Alcohols and other reduced forms.

  • Substitution: : A wide range of substituted derivatives, depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bicyclic structure and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme-substrate interactions or as a probe to investigate biological pathways. Its unique structure can help in understanding the binding and activity of various enzymes.

Medicine

In the medical field, derivatives of this compound could be explored for their potential therapeutic properties. For example, they might be used in the development of new drugs targeting specific diseases.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2-{bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.1]heptane derivatives: : Other compounds with similar bicyclic structures.

  • Amino acids with protecting groups: : Compounds with amino groups protected by tert-butoxy groups.

Uniqueness

What sets 2-{bicyclo[221]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid apart is its specific combination of a bicyclic heptane core with both amino and carboxylic acid functionalities

Properties

CAS No.

1822577-06-9

Molecular Formula

C14H23NO4

Molecular Weight

269.3

Purity

95

Origin of Product

United States

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